Fmoc-D-Cys(tBu)-OH: Physicochemical Profiling, Molecular Weight Dynamics, and SPPS Integration
Fmoc-D-Cys(tBu)-OH: Physicochemical Profiling, Molecular Weight Dynamics, and SPPS Integration
An In-Depth Technical Whitepaper for Therapeutic Peptide Development
Executive Summary
In the landscape of modern drug development, the synthesis of protease-resistant therapeutic peptides heavily relies on the incorporation of D-amino acids. Fmoc-D-Cys(tBu)-OH serves as a critical chiral building block in Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical physicochemical properties and practical, bench-level execution. By understanding the precise molecular weight dynamics and the mechanistic causality behind its orthogonal protecting groups, researchers can achieve stoichiometric precision and high-fidelity peptide elongation.
Physicochemical Profiling & Molecular Weight Analysis
Accurate molecular weight (MW) calculations are the bedrock of stoichiometric reagent preparation in SPPS. Fmoc-D-Cys(tBu)-OH has a molecular weight of 399.51 g/mol [1], which must be precisely accounted for during equivalent calculations.
The table below summarizes the core quantitative data required for synthesis planning and analytical validation:
| Property | Value | Reference |
| Chemical Name | N-α-Fmoc-S-tert-butyl-D-cysteine | [2] |
| CAS Number | 131766-22-8 | |
| Molecular Formula | C22H25NO4S | [3] |
| Molecular Weight | 399.51 g/mol | [1] |
| Monoisotopic Exact Mass | 399.1504 Da | [2] |
| PubChem CID | 6992526 | [2] |
The Mass Shift Dynamic
During peptide bond formation, a condensation reaction occurs, releasing one molecule of water (18.015 Da). Therefore, the actual mass added to the growing peptidyl-resin upon successful coupling of Fmoc-D-Cys(tBu)-OH is +381.50 Da (399.51 Da - 18.015 Da). This specific delta is critical for self-validating the synthesis via LC-MS.
Structural Causality: The Tripartite Architecture
The design of Fmoc-D-Cys(tBu)-OH is not arbitrary; it is a highly engineered molecule featuring a tripartite architecture designed for orthogonal SPPS.
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The D-Cysteine Core (Chiral Center):
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Causality: Endogenous proteases are highly stereospecific to L-amino acids. Incorporating the D-enantiomer induces a structural inversion that renders the resulting peptide highly resistant to proteolytic degradation, drastically extending its in vivo pharmacokinetic half-life.
-
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The Fmoc Group (N-α Protection):
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Causality: The Fluorenylmethyloxycarbonyl (Fmoc) group is base-labile. It is removed via a base-catalyzed
-elimination mechanism using 20% piperidine. This allows for mild deprotection conditions that do not disturb acid-labile side-chain linkages.
-
-
The tBu Group (S-
Protection):-
Causality: Cysteine's sulfhydryl (-SH) group is highly nucleophilic and prone to rapid oxidation, which can lead to premature disulfide scrambling. The bulky tert-butyl (tBu) group provides severe steric hindrance, shielding the sulfur atom. Crucially, tBu is acid-labile and completely stable under the basic conditions used for Fmoc removal, ensuring perfect orthogonality.
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Logical relationship of the orthogonal protection strategy for Fmoc-D-Cys(tBu)-OH.
Experimental Workflow: Self-Validating SPPS Protocol
To ensure high-fidelity incorporation of Fmoc-D-Cys(tBu)-OH, the following step-by-step methodology must be executed. This protocol is designed as a self-validating system , embedding analytical checkpoints directly into the workflow to prevent cascading errors.
Step 1: Resin Preparation & Amine Exposure
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Action: Swell the peptidyl-resin in Dimethylformamide (DMF) for 30 minutes. Treat with 20% Piperidine in DMF (2 x 10 min).
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Causality: Swelling expands the polymer matrix, maximizing the accessibility of reactive sites. Piperidine initiates the
-elimination of the previous amino acid's Fmoc group, exposing the nucleophilic primary amine.
Step 2: Stoichiometric Activation
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Action: In a separate vial, dissolve 4.0 molar equivalents (relative to resin loading) of Fmoc-D-Cys(tBu)-OH in DMF. Add 4.0 eq of Oxyma Pure and 4.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes.
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Causality: DIC acts as the coupling reagent, forming an O-acylisourea intermediate. Oxyma Pure is selected over traditional HOBt because it dramatically suppresses racemization at the sensitive D-Cys
-carbon while maintaining a non-explosive safety profile.
Step 3: Coupling Reaction
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Action: Transfer the activated ester solution to the resin. Agitate at room temperature for 60–90 minutes.
-
Causality: The exposed resin-bound amine executes a nucleophilic attack on the activated ester, forming the new peptide bond. The tBu group actively prevents the side-chain thiol from participating in unwanted side reactions.
Step 4: Self-Validating Checkpoints (Critical)
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Action (Colorimetric): Perform a Kaiser (Ninhydrin) Test. A successful coupling yields a yellow resin/solution (negative result). A blue result indicates unreacted amines, necessitating a re-coupling step.
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Action (Quantitative): Perform a micro-cleavage of a few resin beads using 95% TFA. Analyze via LC-MS.
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Validation Logic: You must observe a mass shift of exactly +381.50 Da on the target peak. Because the micro-cleavage utilizes TFA, the tBu group (56.11 Da) will be cleaved off during this analytical step, meaning the observed mass shift of the fully deprotected fragment will be +325.39 Da relative to the previous sequence.
Self-validating SPPS workflow for the incorporation of Fmoc-D-Cys(tBu)-OH.
Global Cleavage & Final Deprotection
Once the full peptide sequence is synthesized, global cleavage is required.
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Action: Treat the resin with a cleavage cocktail consisting of 92.5% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% 1,2-Ethanedithiol (EDT), and 2.5% Water for 2.5 hours.
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Causality: The high concentration of TFA simultaneously cleaves the peptide from the solid support and removes the acid-labile tBu group from the D-Cysteine residue. EDT and TIPS act as highly efficient carbocation scavengers, permanently trapping the liberated tert-butyl cations and preventing them from re-alkylating the newly freed, highly reactive sulfhydryl group.
References
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PubChem. "Compound Summary for CID 6992526, Fmoc-D-Cys(tBu)-OH". Source: National Center for Biotechnology Information. URL:[Link]
